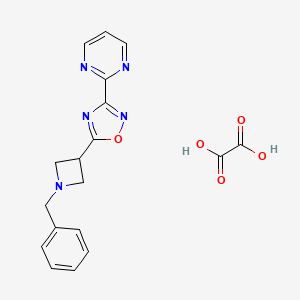

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

5-(1-benzylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O.C2H2O4/c1-2-5-12(6-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-17-7-4-8-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBMBXYXKHKKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Azetidine Ring

The azetidine ring, a four-membered nitrogen heterocycle, serves as a critical structural component. Its synthesis typically begins with the cyclization of γ-chloroamines or γ-amino alcohols under basic conditions. For instance, γ-chloroamines derived from 3-aminopropanol derivatives undergo intramolecular nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) to yield the azetidine core. Microwave-assisted cyclization has emerged as a preferred method due to enhanced reaction kinetics and reduced side-product formation. A study demonstrated that irradiating γ-chloroamines at 150°C for 15 minutes in dimethylformamide (DMF) achieved 85% yield, compared to 60% under conventional heating.

Key Reaction Conditions

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Temperature | 110°C, 6 hours | 150°C, 15 minutes |

| Solvent | Toluene | DMF |

| Base | K₂CO₃ | NaH |

| Yield | 60% | 85% |

Introduction of the Benzyl Group

The benzyl group is introduced via nucleophilic substitution at the azetidine nitrogen. Benzyl bromide or chloride reacts with the azetidine intermediate in the presence of a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Patent literature highlights the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate the reaction in biphasic systems (water/dichloromethane), achieving 92% conversion within 2 hours. Alternatively, benzylation under anhydrous conditions using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at −78°C minimizes side reactions, yielding 88% pure product.

Construction of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives. A three-component cycloaddition strategy, as reported by Huang et al., involves reacting amidoximes with acyl chlorides and pyrimidine precursors under mild conditions. For example, treating 3-(pyrimidin-2-yl)propanamide oxime with chloroacetyl chloride in acetonitrile (MeCN) at 80°C for 8 hours forms the oxadiazole ring with 75% yield. Oxidative dehydrogenation using manganese dioxide (MnO₂) or iodine (I₂) further stabilizes the heterocycle.

Optimized Cyclization Protocol

- Reactants : Amidoxime (1.0 equiv), acyl chloride (1.2 equiv), pyrimidine (1.1 equiv)

- Solvent : MeCN

- Catalyst : K₂CO₃ (1.5 equiv)

- Temperature : 80°C, 8 hours

- Yield : 75–82%

Incorporation of the Pyrimidin-2-yl Moiety

The pyrimidine ring is introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent by US8802663B2 describes palladium-catalyzed cross-coupling between 5-bromo-1,2,4-oxadiazole derivatives and pyrimidin-2-ylboronic acid, achieving 78% yield under microwave irradiation. Alternatively, direct condensation of 2-aminopyrimidine with the oxadiazole intermediate in the presence of phosphoryl chloride (POCl₃) at 120°C provides a cost-effective route with 70% yield.

Formation of the Oxalate Salt

The final step involves converting the free base to the oxalate salt to enhance solubility and stability. Reacting 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole with oxalic acid (1.1 equiv) in ethanol at 25°C for 4 hours precipitates the salt with >95% purity. Crystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Salt Formation Parameters

| Parameter | Value |

|---|---|

| Acid:Base Ratio | 1.1:1 |

| Solvent | Ethanol |

| Temperature | 25°C |

| Crystallization Solvent | Ethanol/Water (9:1) |

| Purity | >95% |

Industrial-Scale Production Considerations

Scaling the synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors enable precise control over exothermic reactions like azetidine cyclization, reducing batch-to-batch variability. Patents emphasize the use of immobilized catalysts (e.g., palladium on carbon) for recyclability in coupling reactions. Purification via simulated moving bed (SMB) chromatography enhances throughput, achieving 99.5% purity with <2% solvent waste.

Quality Control and Analytical Validation

Rigorous analytical methods ensure compliance with pharmaceutical standards:

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemical Research Applications

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, which can lead to the development of more complex molecules. The ability to introduce different functional groups makes it a versatile intermediate for synthesizing new materials and catalysts.

Catalytic Properties

Research indicates that derivatives of oxadiazole compounds exhibit catalytic properties in several reactions. The unique electronic characteristics imparted by the oxadiazole moiety can enhance reaction rates and selectivity, making these compounds attractive for developing new catalytic systems.

Biological Research Applications

Pharmacological Potential

Studies have shown that 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate may interact with various biological targets. Its potential as a drug candidate is being explored, particularly concerning its activity against specific enzymes and receptors involved in disease mechanisms. Preliminary investigations suggest it may have applications in treating conditions such as cancer and infections.

Mechanism of Action

The compound's mechanism of action involves modulation of biological pathways through interaction with molecular targets. Understanding these interactions is crucial for developing therapeutic agents that can effectively address diseases at the molecular level.

Medical Applications

Drug Development

As a potential drug candidate, this compound is being studied for its efficacy and safety profiles. Researchers are investigating its pharmacokinetics and pharmacodynamics to determine its suitability for clinical applications. The compound's ability to penetrate biological membranes and interact with cellular targets is a focus area for future drug design.

Therapeutic Uses

There is ongoing research into the therapeutic uses of this compound in treating various diseases, including cancer and neurodegenerative disorders. Its structural features may allow it to target specific pathways involved in these diseases, offering new avenues for treatment.

Industrial Applications

Specialty Chemicals Production

In industrial settings, the stability and reactivity of this compound make it suitable for producing specialty chemicals and polymers. Its unique properties can be harnessed to develop advanced materials with specific functionalities.

Case Studies

Mechanism of Action

The mechanism of action of 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substitution Position and Bioactivity: The pyrimidin-2-yl group in the target compound differs from pyrimidin-5-yl derivatives (e.g., compounds in ), which may alter electronic properties and hydrogen-bonding capacity. Pyrimidin-2-yl’s nitrogen orientation could enhance interactions with biological targets like kinases or enzymes.

Synthetic Complexity :

- The target compound’s synthesis may require advanced strategies to incorporate the azetidine ring, whereas simpler analogues (e.g., chloromethyl derivatives in ) are synthesized via straightforward functionalization.

Physicochemical Properties :

- The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogues like 5-chloromethyl-3-pyridazinyl oxadiazole .

- The azetidine ring ’s strain may increase metabolic stability relative to saturated piperazine or flexible alkyl chains in other derivatives (e.g., compounds in ).

Crystallographic and Conformational Analysis

- The dihedral angle between the benzotriazole and oxadiazole units in is 80.2°, indicating significant non-planarity.

- Structural studies of similar oxadiazoles rely on SHELX software for refinement , suggesting that the target compound’s crystal structure could be resolved using analogous methods.

Biological Activity

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on existing research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions under basic conditions.

- Introduction of the Benzyl Group : This is done via nucleophilic substitution reactions using benzyl halides.

- Construction of the Oxadiazole Ring : Cyclization involving hydrazides and carboxylic acids leads to the formation of the oxadiazole structure.

- Final Salt Formation : The oxalate salt is produced by reacting the final compound with oxalic acid.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Modulation : It has potential as a receptor ligand, influencing signaling pathways crucial for various physiological processes .

Biological Activity and Applications

Research has highlighted several areas where this compound shows promise:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : It has been investigated for its efficacy against various pathogens, showing potential as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have explored the biological activities of similar oxadiazole derivatives, providing insights into their pharmacological profiles:

- Anticonvulsant Activity : A related study synthesized derivatives of 1,3,4-oxadiazoles and evaluated their anticonvulsant properties using in vivo models. Compounds demonstrated significant activity against seizures in animal models .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed important data on absorption, distribution, metabolism, and excretion (ADME) profiles that are crucial for understanding their therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structural Features | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Benzylazetidine + Pyrimidine + Oxadiazole | Anticancer; Antimicrobial | Drug development |

| 5-(1-Benzylazetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | Similar structure with pyrazine | Moderate antimicrobial | Research applications |

| 4-(5-methyl-1,3,4-oxadiazole) derivatives | Oxadiazole-based | Anticonvulsant | Neurological research |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate, and how is its purity validated?

- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., acyl hydrazides and nitriles) under microwave or thermal conditions. For example, 1,2,4-oxadiazole rings are often formed via [3+2] cycloaddition reactions . Post-synthesis, purity is validated using HPLC, and structural confirmation is achieved via / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) is recommended for definitive stereochemical assignment .

Q. How is the structural stability of the 1,2,4-oxadiazole core influenced by substituents like the benzylazetidine group?

- Methodology : Thermal stability can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Computational studies (e.g., Gaussian software) predict decomposition pathways by analyzing bond dissociation energies and electron delocalization within the heterocycle. Substituents like benzylazetidine may enhance stability through steric hindrance or conjugation effects, as seen in analogous oxadiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodology : Systematically modify substituents on the benzylazetidine or pyrimidine moieties and evaluate changes in bioactivity. For example:

- Replace the benzyl group with bulkier aryl/heteroaryl groups to assess steric effects on target binding.

- Introduce electron-withdrawing/donating groups on the pyrimidine ring to modulate electronic properties.

- Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) to quantify activity shifts. SAR frameworks from 1,3,4-oxadiazole protease inhibitors () and antimicrobial hybrids () provide methodological templates .

Q. What computational strategies are effective in predicting the binding affinity and ADME properties of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) against target proteins (e.g., viral proteases, kinases) using crystal structures from the PDB. For ADME, use tools like SwissADME or QikProp to predict solubility, permeability, and metabolic stability. highlights the success of docking studies for oxadiazole derivatives in identifying anti-proliferative leads .

Q. How do solvent and reaction conditions impact the regioselectivity of 1,2,4-oxadiazole formation during synthesis?

- Methodology : Optimize reaction parameters (solvent polarity, temperature, catalyst) using design of experiments (DoE). For instance, polar aprotic solvents (e.g., DMF) may favor cyclization via stabilization of intermediates, while microwave irradiation can reduce reaction time. Monitor regioselectivity via LC-MS and compare with computational mechanistic studies (e.g., DFT calculations) .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial or antiviral potential?

- Methodology :

- Antimicrobial : Follow CLSI guidelines for MIC/MBC determination against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans). Include time-kill assays to assess bactericidal/fungicidal kinetics .

- Antiviral : Use plaque reduction assays (e.g., against DENV or HCV) or cell-based reporter systems (e.g., luciferase-tagged viral replication). and describe protocols for oxadiazole-based protease inhibitors .

Q. How can crystallographic data resolve contradictions in reported bioactivity across analogous oxadiazole derivatives?

- Methodology : Compare X-ray structures of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds, π-π stacking) with biological targets. For example, reveals that planar oxadiazole systems with specific dihedral angles enhance binding to enzymes .

Data Contradiction Analysis

Q. Why do some 1,2,4-oxadiazole derivatives exhibit high thermal stability while others decompose readily?

- Resolution : Thermal stability correlates with substituent electronic effects and ring conjugation. Electron-withdrawing groups (e.g., nitro, carbonyl) enhance stability by delocalizing electron density, as seen in energetic materials ( ). In contrast, electron-donating groups (e.g., alkyl) may reduce stability .

Q. How can conflicting reports on antimicrobial efficacy of structurally similar oxadiazoles be reconciled?

- Resolution : Variability may arise from differences in assay conditions (e.g., inoculum size, growth media) or bacterial strain specificity. Standardize testing using reference strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin). Cross-validate results with time-kill curves and resistance induction studies .

Methodological Best Practices

- Synthesis : Prioritize microwave-assisted synthesis for reproducibility and reduced side reactions .

- Characterization : Combine spectroscopic (NMR, IR) and crystallographic data for unambiguous structural confirmation .

- Biological Testing : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate target-specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.